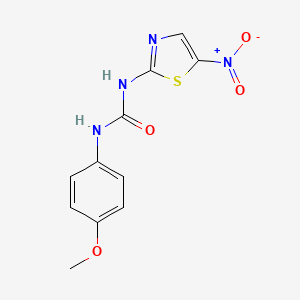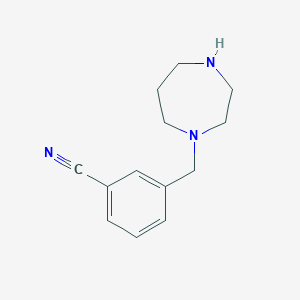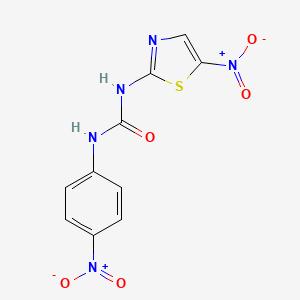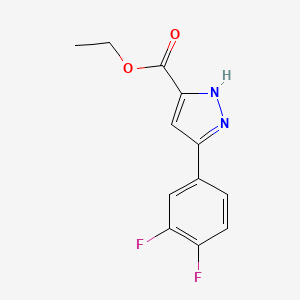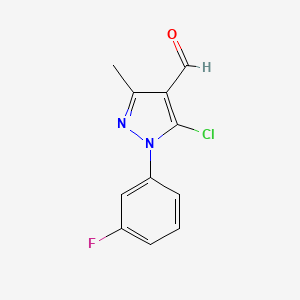
5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazole derivatives can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .Scientific Research Applications
Synthetic Approaches and Heterocyclic Applications
Synthesis of Heterocycles : Pyrazoline derivatives serve as precursors for synthesizing a wide array of heterocyclic compounds due to their versatile reactivity. These compounds are employed in creating heterocycles like pyrazolo-imidazoles, thiazoles, and others, offering mild reaction conditions for generating various heterocyclic systems (Gomaa & Ali, 2020).
Development of Anticancer Agents : There's a focus on utilizing Knoevenagel condensation products, which are closely related to pyrazoline synthesis, for developing anticancer agents. This demonstrates the synthetic utility of pyrazoline scaffolds in medicinal chemistry, showing their potential in drug discovery (Tokala et al., 2022).
Medicinal Chemistry and Pharmacological Properties
Anticancer Activity : Pyrazoline derivatives have been extensively researched for their anticancer properties, highlighting the role of synthetic strategies in developing new anticancer agents. This research underscores the importance of pyrazoline and related compounds in designing drugs with potential anticancer effects (Ray et al., 2022).
Inhibition of Monoamine Oxidase : Pyrazoline compounds have shown promise as inhibitors of monoamine oxidase, a property that could be beneficial in treating various neurological disorders. This application indicates the therapeutic potential of pyrazoline derivatives beyond their anticancer activity (Mathew et al., 2013).
Future Directions
properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-3-8(13)5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEVZGQHBRSTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

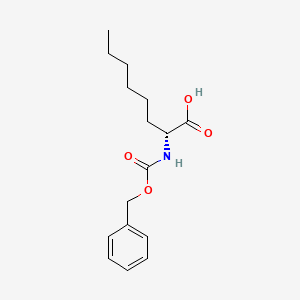

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

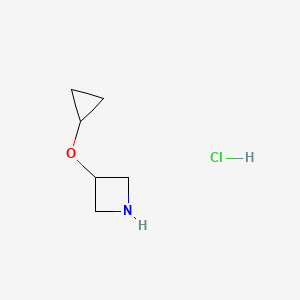
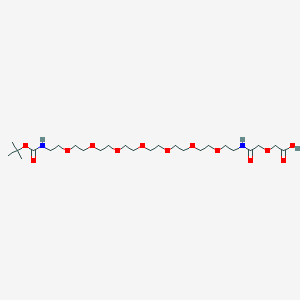

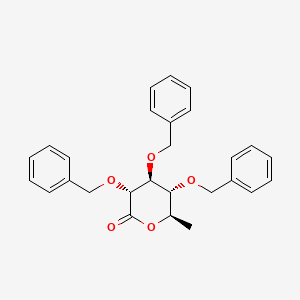
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)
